molecular formula C8H15NS B13963902 6-Azaspiro[3.4]octan-2-ylmethanethiol

6-Azaspiro[3.4]octan-2-ylmethanethiol

Cat. No.: B13963902
M. Wt: 157.28 g/mol
InChI Key: XEBDORDUFRYNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azaspiro[3.4]octan-2-ylmethanethiol is a spirocyclic compound featuring a six-membered azaspiro ring fused with a four-membered hydrocarbon ring. The thiol (-SH) group at the 2-position confers nucleophilic reactivity, making it valuable in medicinal chemistry for conjugation or as a linchpin in targeted drug design. Its rigid spirocyclic scaffold enhances binding selectivity by reducing conformational flexibility, as observed in kinase inhibitor studies targeting CK2α . Derivatives of this core structure, such as N-BOC-protected variants, are widely used in synthesis to improve stability and solubility during intermediate steps .

Properties

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

6-azaspiro[3.4]octan-2-ylmethanethiol

InChI

InChI=1S/C8H15NS/c10-5-7-3-8(4-7)1-2-9-6-8/h7,9-10H,1-6H2

InChI Key

XEBDORDUFRYNLT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC(C2)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3One common method involves the cyclization of appropriate precursors under basic conditions, followed by functional group transformations to introduce the thiol moiety .

Industrial Production Methods

Industrial production methods for 6-Azaspiro[3.4]octan-2-ylmethanethiol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octan-2-ylmethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can be used to modify the spirocyclic ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Common reagents used in reactions involving 6-Azaspiro[3.4]octan-2-ylmethanethiol include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups at the thiol position .

Scientific Research Applications

6-Azaspiro[3.4]octan-2-ylmethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octan-2-ylmethanethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide unique binding properties, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Spirocyclic Compounds

The following table compares 6-Azaspiro[3.4]octan-2-ylmethanethiol with structurally related compounds, emphasizing ring size, substituents, pharmacological activity, and synthetic utility:

Compound Structure Key Substituents Molecular Weight Application Source
6-Azaspiro[3.4]octan-2-ylmethanethiol 6-azaspiro[3.4]octane + thiol -SH at C2 ~175.3 (estimated) Linker in kinase inhibitors
7-Azaspiro[3.5]nonane derivatives 7-azaspiro[3.5]nonane + amine -NH₂ at C7 ~140–160 CK2α inhibitors (higher strain)
6-Azaspiro[2.5]octane-6-carboxylate 6-azaspiro[2.5]octane + hexafluoropropan-2-yl -COO-CF₃ at C6 ~300–350 MAGL inhibition
1-Methyl-1,6-diazaspiro[3.4]octane 1,6-diazaspiro[3.4]octane + methyl -CH₃ at C1 140.21 Drug discovery intermediates
6-Azaspiro[3.4]octane-8-methanamine 6-azaspiro[3.4]octane + benzyl -CH₂NH₂ at C8, -PhCH₂ at N6 230.35 Amine-functionalized intermediates

Key Observations:

Ring Strain and Flexibility: The 6-azaspiro[3.4]octane core exhibits lower ring strain compared to 7-azaspiro[3.5]nonane derivatives, enhancing conformational stability in kinase-targeting linkers . Smaller rings (e.g., 6-azaspiro[2.5]octane) may compromise binding pocket compatibility but improve metabolic stability due to fluorinated substituents .

Functional Group Impact :

  • Thiol (-SH) groups enable disulfide bond formation or metal coordination, whereas amine (-NH₂) or carboxylate (-COO-) groups prioritize hydrogen bonding or enzymatic inhibition .
  • Bulky substituents (e.g., BOC groups) enhance solubility but may reduce cell permeability .

Pharmacological Relevance :

  • 6-Azaspiro[3.4]octan-2-ylmethanethiol derivatives show promise in CK2α inhibition, while 6-azaspiro[2.5]octane analogs are prioritized for MAGL inhibition due to fluorinated ester motifs .
  • Diazaspiro variants (e.g., 1,6-diazaspiro[3.4]octane) introduce additional hydrogen-bonding sites, broadening target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.